

# Introduction: A Versatile Building Block in Modern Synthesis

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## Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzoyl chloride

CAS No.: 41995-04-4

Cat. No.: B1279004

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**4-Chloro-2-nitrobenzoyl chloride**, identified by CAS number 41995-04-4, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure is characterized by a benzoyl chloride core substituted with both a chloro and a nitro group. This unique combination of functional groups—a reactive acyl chloride, and two strongly electron-withdrawing substituents—renders the molecule a potent electrophile and a valuable intermediate for constructing complex molecular architectures. The strategic placement of the nitro group ortho to the acyl chloride and the chloro group at the para position creates specific electronic and steric effects that are crucial for its reactivity patterns.<sup>[1]</sup> This guide provides a comprehensive overview of its properties, reactivity, and practical applications, offering field-proven insights for its effective utilization in research and development.

## Physicochemical and Structural Characteristics

The physical properties of a reagent are fundamental to its handling, storage, and application in synthesis. **4-Chloro-2-nitrobenzoyl chloride** is a solid at room temperature, and its characteristics are dictated by its rigid, substituted aromatic structure.<sup>[1]</sup> Understanding these parameters is the first step in designing robust and reproducible experimental protocols.

Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	41995-04-4	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>3</sub>	[2]
Molecular Weight	220.01 g/mol	[1][2]
IUPAC Name	4-chloro-2-nitrobenzoyl chloride	[3]
Appearance	Solid (Typical)	N/A
LogP	3.15	[2]
PSA (Polar Surface Area)	62.89 Å <sup>2</sup>	[2]

| InChIKey | MMJYSVRCFSCVCI-UHFFFAOYSA-N |[2][3] |

The planar aromatic ring, along with its substituents, defines the molecule's geometry, which is critical for understanding its intermolecular interactions and reactivity.[1]

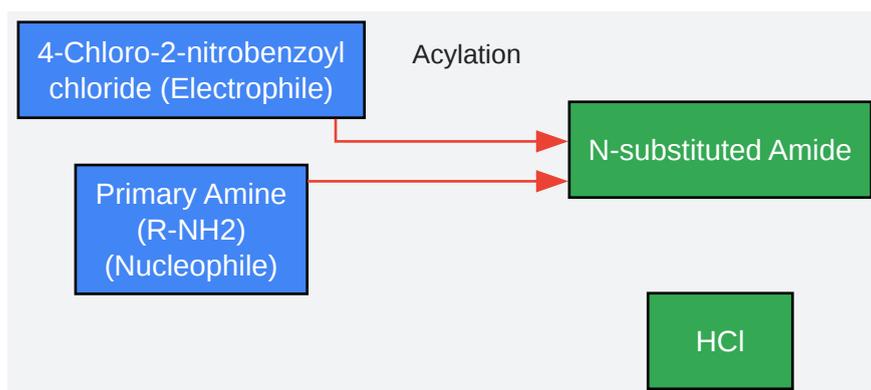
## Reactivity Profile and Synthetic Utility

The synthetic value of **4-Chloro-2-nitrobenzoyl chloride** is primarily derived from the high electrophilicity of the acyl chloride's carbonyl carbon. This functional group is an excellent leaving group, making the compound a powerful acylating agent for a wide range of nucleophiles.

### Core Reactivity:

- Acylation of Nucleophiles:** It readily reacts with alcohols to form esters, with amines to form amides, and with water, leading to hydrolysis back to the parent carboxylic acid, 4-Chloro-2-nitrobenzoic acid. This reactivity is the cornerstone of its use as a molecular building block.
- Influence of Substituents:** The ortho-nitro and para-chloro groups are strongly electron-withdrawing. This electronic effect further increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards even weak nucleophiles. This is a key causal factor behind its robust performance in acylation reactions.

The diagram below illustrates the general mechanism for the acylation of a primary amine, a foundational reaction in many synthetic pathways, particularly in the construction of bioactive molecules.

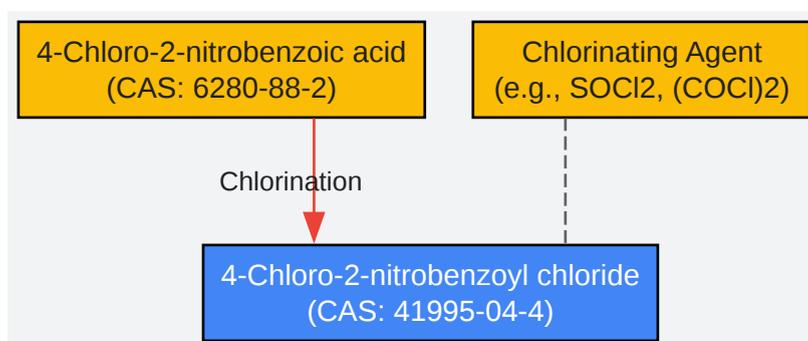


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Caption: General acylation of a primary amine.

## Synthetic Pathway Overview

**4-Chloro-2-nitrobenzoyl chloride** is typically synthesized from its corresponding carboxylic acid. This transformation is a standard procedure in organic chemistry, often employing a chlorinating agent to convert the carboxylic acid hydroxyl group into the more reactive acyl chloride.



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Caption: Synthesis from the parent carboxylic acid.

# Representative Experimental Protocol: Amide Synthesis

To illustrate its practical use, this section provides a self-validating protocol for the synthesis of an N-aryl amide. The success of this reaction is readily confirmed by standard analytical techniques (TLC, NMR, MS), validating the reactivity of the starting material.

Objective: To synthesize N-(phenyl)-4-chloro-2-nitrobenzamide.

Materials and Reagents:

- **4-Chloro-2-nitrobenzoyl chloride** (1.0 eq)
- Aniline (1.05 eq)
- Triethylamine (TEA) or Pyridine (1.2 eq, as an acid scavenger)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **4-Chloro-2-nitrobenzoyl chloride** (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. **Causality:** Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. The inert atmosphere prevents reaction with atmospheric moisture. Cooling controls the exothermic reaction.

- **Nucleophile Addition:** In a separate flask, prepare a solution of aniline (1.05 eq) and TEA (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 10-15 minutes with vigorous stirring. **Causality:** Dropwise addition prevents a rapid temperature increase. TEA is a non-nucleophilic base used to neutralize the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
- **Aqueous Work-up:** Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.
- **Wash the organic layer sequentially** with 1M HCl (to remove excess TEA), saturated NaHCO<sub>3</sub> (to remove any remaining acid), and finally with brine. **Causality:** Each wash removes specific impurities. The final brine wash helps to remove bulk water from the organic layer before drying.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-(phenyl)-4-chloro-2-nitrobenzamide.

## Safety, Handling, and Storage

**4-Chloro-2-nitrobenzoyl chloride** is a reactive and hazardous chemical that requires careful handling.

- **Hazards:** The compound is corrosive and can cause severe skin burns and eye damage.<sup>[4]</sup> <sup>[5]</sup><sup>[6]</sup> It is harmful if swallowed and is a lachrymator (causes tears).<sup>[3]</sup><sup>[5]</sup> A key hazard is its reactivity with water, steam, or moisture, which can liberate corrosive and toxic gases (HCl).<sup>[7]</sup>

- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]
- Handling: Use in a well-ventilated area.[4] Avoid creating dust. Keep away from incompatible materials such as bases (including amines), alcohols, and strong oxidizing agents.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is often recommended to store under an inert gas (e.g., nitrogen or argon) to protect it from moisture.[4]
- First Aid:
  - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][5]
  - Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

## Conclusion

**4-Chloro-2-nitrobenzoyl chloride** is a potent and versatile reagent for chemical synthesis. Its high reactivity, driven by the acyl chloride functional group and enhanced by electron-withdrawing substituents, makes it an invaluable tool for introducing the 4-chloro-2-nitrobenzoyl moiety into various molecular scaffolds. A thorough understanding of its properties, reactivity, and stringent adherence to safety protocols are paramount for leveraging this compound to its full potential in the laboratory, enabling the efficient synthesis of novel compounds for pharmaceutical and materials science applications.

## References

- **4-chloro-2-nitrobenzoyl chloride** | CAS#:41995-04-4 | Chemsrc. [[Link](#)]

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## Sources

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